Encenicline vs. TC-5619 (Bradanicline): α7 nAChR Binding Affinity (Ki)
Encenicline exhibits moderate to high affinity for the human α7 nAChR with a Ki of 4.3 nM [1] or 9.98 nM depending on the radioligand used ([3H]MLA vs. [3H]epibatidine) [2]. In contrast, the full agonist TC-5619 (bradanicline) demonstrates a substantially higher affinity with a reported Ki of 1.4 nM . This quantitative difference in target engagement affinity is a critical determinant for dose selection and receptor occupancy in preclinical and clinical studies.
| Evidence Dimension | Binding Affinity (Ki) for human α7 nAChR |
|---|---|
| Target Compound Data | 4.3 nM (pKi 8.37) [1]; 9.98 nM (pIC50 7.65) with [3H]MLA [2] |
| Comparator Or Baseline | TC-5619 (Bradanicline): Ki = 1.4 nM |
| Quantified Difference | TC-5619 exhibits ~3- to 7-fold higher binding affinity compared to Encenicline's Ki values. |
| Conditions | Radioligand binding assays using human α7 nAChR expressed in HEK293 cells. |
Why This Matters
This difference in binding affinity directly informs the relative in vivo target occupancy and potential therapeutic window; procurement decisions for receptor occupancy studies or efficacy models must account for these affinity differences when selecting a tool compound.
- [1] ChEMBL Database. Binding affinity to human alpha7 nAchR. Ki = 4.3 nM (pKi = 8.37). J Med Chem (2011) 54: 7943-7961. View Source
- [2] PeptideDB. Encenicline hydrochloride datasheet. Ki = 9.98 nM ([3H]MLA). View Source
